molecular formula C23H25F3N2O4 B3699998 (E)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE

(E)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE

Cat. No.: B3699998
M. Wt: 450.4 g/mol
InChI Key: BZNVXAFWYIZFBB-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a piperazine ring, and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,4-dichlorobutane with ammonia or a primary amine under high-pressure conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Trimethoxyphenyl Group: The final step involves coupling the piperazine intermediate with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.

    Phenylpiperazines: Compounds containing a phenyl group attached to a piperazine ring.

    Trimethoxyphenyl Derivatives: Compounds with a trimethoxyphenyl group.

Uniqueness

(E)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the combination of its trifluoromethyl group, piperazine ring, and trimethoxyphenyl group, which confer distinct chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N2O4/c1-30-19-13-16(14-20(31-2)22(19)32-3)7-8-21(29)28-11-9-27(10-12-28)18-6-4-5-17(15-18)23(24,25)26/h4-8,13-15H,9-12H2,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNVXAFWYIZFBB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
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(E)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
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(E)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
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(E)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
Reactant of Route 5
(E)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
Reactant of Route 6
(E)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE

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